An In-depth Technical Guide to the Chemical Structure Analysis of Spiro[5.5]undecan-5-amine Hydrochloride
An In-depth Technical Guide to the Chemical Structure Analysis of Spiro[5.5]undecan-5-amine Hydrochloride
Introduction
Spiro[5.5]undecan-5-amine hydrochloride is a fascinating molecule characterized by its unique spirocyclic scaffold, where two cyclohexane rings are joined by a single common carbon atom. This structural motif imparts specific conformational constraints and chemical properties that are of significant interest in medicinal chemistry and drug development. The presence of an amine functional group, protonated as a hydrochloride salt, further influences its solubility, stability, and biological activity. A thorough and unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR) and for ensuring its quality and purity in pharmaceutical applications.
This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of Spiro[5.5]undecan-5-amine hydrochloride. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. Beyond a mere recitation of methods, this document will elucidate the rationale behind the selection of specific experiments and the logical framework for interpreting the resulting data to build a cohesive and validated structural model.
Molecular Structure and Physicochemical Properties
A foundational understanding of the target molecule is the first step in any analytical endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ClN | [1] |
| Molecular Weight | 203.75 g/mol | [1] |
| General Structure | A spiro[5.5]undecane core with an amine group at the 5-position, presented as a hydrochloride salt. | N/A |
| CAS Number | 1048346-63-3 (for the specific isomer) | N/A |
Strategic Workflow for Structural Elucidation
The comprehensive analysis of Spiro[5.5]undecan-5-amine hydrochloride necessitates an integrated analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
Caption: Integrated workflow for the structural analysis of Spiro[5.5]undecan-5-amine hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy serves as a rapid and effective tool for the initial identification of key functional groups. For Spiro[5.5]undecan-5-amine hydrochloride, the primary interest lies in confirming the presence of the amine hydrochloride moiety and the aliphatic spirocyclic core.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid Spiro[5.5]undecan-5-amine hydrochloride powder onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and ATR correction if necessary.
Expected Spectral Features and Interpretation
| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation | Reference |
| 3200-2800 | N-H Stretch (broad) | Characteristic of a primary amine salt (R-NH₃⁺). The broadness is due to hydrogen bonding. | [2] |
| 2950-2850 | C-H Stretch | Aliphatic C-H stretching from the cyclohexane rings. | N/A |
| ~1620-1560 | N-H Bend (asymmetric) | Bending vibration of the N-H bonds in the ammonium group. | [2] |
| ~1550-1480 | N-H Bend (symmetric) | Bending vibration of the N-H bonds in the ammonium group. | N/A |
| 1470-1430 | C-H Bend (scissoring) | Bending vibrations of the CH₂ groups in the cyclohexane rings. | N/A |
The presence of the broad N-H stretching band centered around 3000 cm⁻¹ is a strong indicator of the amine hydrochloride. The C-H stretching and bending vibrations confirm the presence of the saturated aliphatic rings.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers clues to the structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.
Expected Mass Spectrum and Fragmentation
The mass spectrum of the free amine (Spiro[5.5]undecan-5-amine) is expected due to the thermal decomposition of the hydrochloride salt in the hot inlet of the mass spectrometer.
-
Molecular Ion (M⁺): The molecular ion peak for the free amine (C₁₁H₂₁N) is expected at an odd m/z value of 167, consistent with the nitrogen rule.[3]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[4] This results in the formation of a stable iminium ion.
Caption: Key fragmentation pathways for Spiro[5.5]undecan-5-amine in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of Spiro[5.5]undecan-5-amine hydrochloride.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of Spiro[5.5]undecan-5-amine hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry 5 mm NMR tube.[5]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[5]
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
1D NMR Analysis: ¹H and ¹³C Spectra
The spirocyclic nature of the molecule and the chair conformations of the cyclohexane rings lead to a complex ¹H NMR spectrum due to the presence of chemically non-equivalent axial and equatorial protons.
Predicted ¹H NMR Chemical Shifts (in D₂O, 400 MHz)
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | m | 1H | H5 (methine proton adjacent to NH₃⁺) |
| ~1.2-2.0 | m | 20H | Cyclohexane ring protons |
Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)
| Predicted Chemical Shift (ppm) | DEPT-135 | Assignment |
| ~55 | CH | C5 (carbon attached to NH₃⁺) |
| ~35-40 | CH₂ | Carbons adjacent to the spiro center |
| ~20-30 | CH₂ | Other cyclohexane carbons |
| ~30 | C | C6 (spiro carbon) |
Note: These are predicted values and may vary slightly from experimental results. Online prediction tools can provide a good starting point for analysis.[6][7][8]
2D NMR Analysis: Unraveling the Connectivity
Caption: The synergistic use of 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[9] We expect to see correlations between H5 and its neighboring protons on C4 and C7. The complex overlap of the other cyclohexane protons will form a dense network of cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom.[10] It allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] This is crucial for identifying the quaternary spiro carbon (C6), which will show correlations to several protons on the adjacent rings but will be absent in the HSQC spectrum. It also helps to definitively link the different spin systems within the two cyclohexane rings.
By systematically analyzing the correlations in these 2D spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the Spiro[5.5]undecane-5-amine backbone.
Single Crystal X-ray Diffraction: The Definitive Structure
While NMR provides excellent information about the connectivity and relative stereochemistry in solution, single crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[1][11]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of Spiro[5.5]undecan-5-amine hydrochloride must be grown. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[12]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This provides the ultimate confirmation of the spirocyclic structure, the position of the amine group, and the relative stereochemistry of the cyclohexane rings.
Conclusion
The structural elucidation of Spiro[5.5]undecan-5-amine hydrochloride is a prime example of the power of a multi-technique analytical approach. FTIR provides a quick confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and provides initial structural clues through fragmentation analysis. The core of the structural determination lies in a suite of 1D and 2D NMR experiments, which together unravel the complex connectivity and stereochemistry of the spirocyclic system. Finally, single crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By integrating the data from each of these techniques, researchers and drug development professionals can have the highest level of confidence in the structure and purity of this important chemical entity.
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